

(S)-2-Isopropylmorpholine structural properties and chirality

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Isopropylmorpholine

Cat. No.: B597122

[Get Quote](#)

An In-depth Technical Guide on the Structural Properties and Chirality of **(S)-2-Isopropylmorpholine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties and chirality of **(S)-2-Isopropylmorpholine**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its chemical and physical characteristics, spectroscopic profile, and relevant experimental procedures.

Structural Properties

(S)-2-Isopropylmorpholine is a substituted morpholine derivative featuring an isopropyl group at the second position of the morpholine ring. The presence of this substituent introduces a chiral center, leading to the existence of two enantiomers: **(S)-2-Isopropylmorpholine** and **(R)-2-Isopropylmorpholine**. This guide focuses on the **(S)**-enantiomer.

General Properties

While specific experimental data for the free base form of **(S)-2-Isopropylmorpholine** is not readily available in published literature, information for its hydrochloride salt provides valuable insights.

Property	Value	Source
Chemical Formula	C ₇ H ₁₅ NO	-
Molecular Weight	129.20 g/mol	-
CAS Number (for hydrochloride)	1432678-91-5	[1] [2] [3] [4] [5] [6]
Chemical Formula (hydrochloride)	C ₇ H ₁₆ CINO	[3]
Molecular Weight (hydrochloride)	165.66 g/mol	[1] [2] [3]

Physical Properties

Detailed experimental physical properties such as melting point, boiling point, and density for **(S)-2-Isopropylmorpholine** are not widely reported. The hydrochloride salt is typically a solid and is used in various synthetic applications.[\[2\]](#)

Chirality

The chirality of **(S)-2-Isopropylmorpholine** arises from the stereogenic center at the C2 position of the morpholine ring, which is bonded to four different groups: a hydrogen atom, an isopropyl group, the oxygen atom of the ring, and the nitrogen atom of the ring (via the C3-C2 bond). The "(S)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The enantiomeric purity of **(S)-2-Isopropylmorpholine** is a critical parameter in its use as a pharmaceutical intermediate, as different enantiomers of a drug can exhibit significantly different pharmacological activities.

Caption: Enantiomers of 2-Isopropylmorpholine.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for **(S)-2-Isopropylmorpholine** is scarce in the public domain. However, based on the general characteristics of morpholine derivatives,

the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the isopropyl group. The protons on the carbons adjacent to the oxygen (C2-H and C6-H) would appear at a lower field compared to those adjacent to the nitrogen (C3-H and C5-H). The isopropyl group would exhibit a characteristic doublet for the methyl protons and a multiplet for the methine proton.

¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms. The carbons bonded to the heteroatoms (C2, C6, C3, and C5) would be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of **(S)-2-Isopropylmorpholine** is expected to show characteristic absorption bands for:

- N-H stretching: A peak in the region of 3300-3500 cm⁻¹.
- C-H stretching: Peaks in the region of 2850-3000 cm⁻¹.
- C-O-C stretching: A strong band in the region of 1070-1150 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the morpholine ring.

Experimental Protocols

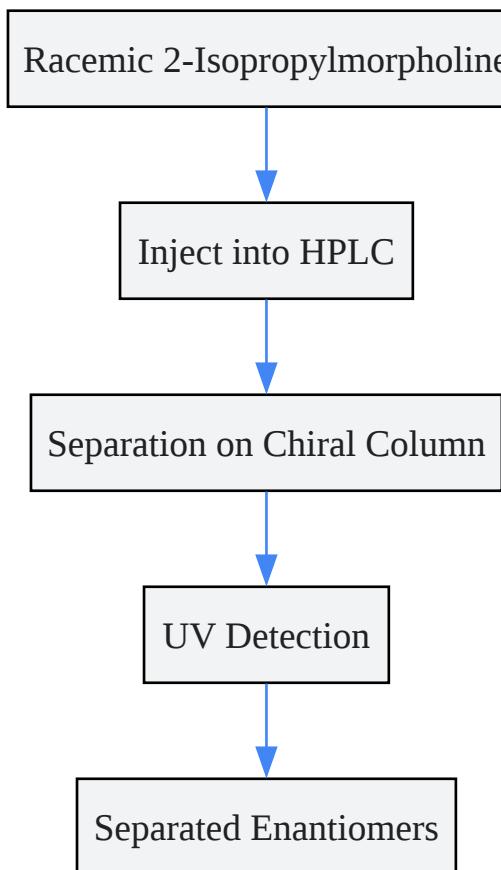
While specific, detailed experimental protocols for the synthesis and chiral separation of **(S)-2-Isopropylmorpholine** are not readily available, general methodologies for the preparation of chiral 2-substituted morpholines can be adapted.

Synthesis

The enantioselective synthesis of 2-substituted morpholines can be achieved through various strategies, including:

- From Chiral Amino Alcohols: A common and effective method involves the cyclization of a chiral amino alcohol. For the synthesis of **(S)-2-Isopropylmorpholine**, a potential starting material would be (S)-alaninol. The synthesis generally involves the N-alkylation of the amino alcohol with a two-carbon electrophile followed by an intramolecular cyclization.

[Click to download full resolution via product page](#)


Caption: General synthesis workflow.

Chiral Separation

The resolution of a racemic mixture of 2-isopropylmorpholine can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

General Chiral HPLC Protocol:

- Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiraldex®).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.
- Detection: UV detection is commonly employed.
- Optimization: Parameters such as mobile phase composition, flow rate, and column temperature are adjusted to maximize the resolution between the enantiomers.

[Click to download full resolution via product page](#)

Caption: Chiral HPLC separation workflow.

Conclusion

(S)-2-Isopropylmorpholine is a valuable chiral building block in medicinal chemistry. While detailed public data on its specific properties are limited, this guide provides a foundational understanding of its structure, chirality, and expected analytical characteristics based on related compounds and general chemical principles. Further research and publication of experimental data are needed to provide a more complete profile of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1432678-91-5|2-Isopropylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-Isopropylmorpholine hydrochloride [myskinrecipes.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-IsopropylMorpholine hydrochloride CAS#: 1432678-91-5 [chemicalbook.com]
- 5. 2-IsopropylMorpholine hydrochloride | 1432678-91-5 [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [(S)-2-Isopropylmorpholine structural properties and chirality]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597122#s-2-isopropylmorpholine-structural-properties-and-chirality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com